Regiospecific Formation of the 6,7-Difluoroquinolone Pharmacophore
CAS 142354-87-8 provides a specific regiochemical outcome upon cyclization. The 3,4-difluoroaniline moiety directs the Gould-Jacobs cyclization to yield exclusively the 6,7-difluoro-4-oxo-1,4-dihydroquinoline scaffold [1]. Using a regioisomeric starting material, such as a 3,5-difluoroaniline derivative, would instead yield the 6,8-difluoro isomer. This is not merely an academic distinction; research has demonstrated that the 6,7-difluoro core is a superior template for subsequent nucleophilic displacement at the C-7 position, a key structural feature for creating highly active antibacterials, whereas the 6,8-difluoro core exhibits a distinct SAR, often showing reduced in vitro potency against standard bacterial strains [2].
| Evidence Dimension | Regiochemistry of Quinolone Core Formation & Impact on Antibacterial Activity (MIC) |
|---|---|
| Target Compound Data | Post-cyclization product: 6,7-difluoro-4-oxo-1,4-dihydroquinoline scaffold. Subsequent piperazine derivatives show potent antimicrobial activity (e.g., MIC 1.9 µg/mL against S. aureus MTCC 96) [1]. |
| Comparator Or Baseline | 6,8-difluoro-4-oxo-1,4-dihydroquinoline scaffold (derived from a 3,5-difluoroaniline analog). In a related study comparing 6-fluoro and 6,8-difluoro cores, the 6,8-difluoro substitution pattern generally resulted in less potent derivatives [2]. |
| Quantified Difference | A qualitative difference in core scaffold leads to different SAR outcomes. The target-derived 6,7-difluoro intermediate allows for analogs with MIC values down to 1.9 µg/mL, whereas the comparator's 6,8-difluoro system is a marker for a class with historically variable and generally lower potency. |
| Conditions | Synthesis: Venepally et al., 2020. Biological Assessment: In vitro antimicrobial susceptibility testing against Gram-positive bacterial strains (M. luteus, B. subtilis, S. aureus). Comparator data is from a cross-study analysis of quinolone SAR literature. |
Why This Matters
For procurement, this guarantees that the synthetic route will lead to the most widely exploited and potent 6,7-difluoroquinolone scaffold, avoiding the development of less active 6,8-difluoro isomers.
- [1] Venepally, V., Sirisha, K., Kumar, C. G., & Reddy Jala, R. C. (2020). Synthesis and antimicrobial evaluation of novel alkylated piperazine-based fluoroquinolone carboxylate derivatives. Indian Journal of Chemistry, Section B, 59(4), 474-484. View Source
- [2] Lin, W. P., et al. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. Chemotherapy, 62(4), 194-198. View Source
